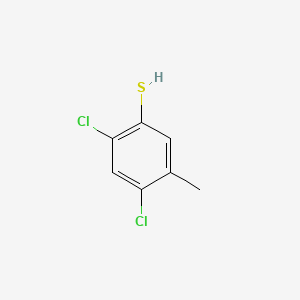

2,4-Dichloro-5-methylthiophenol

Description

Contextualization within Halogenated Thiophenol Chemistry

Halogenated thiophenols are a class of organic sulfur compounds that have garnered considerable attention due to the profound influence of halogen atoms on their physical, chemical, and biological properties. The introduction of halogens to the thiophenol structure can significantly alter its acidity, reactivity, and electronic properties. nih.gov These modifications make halogenated thiophenols valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers. nih.govrsc.org

The presence of chlorine atoms in 2,4-Dichloro-5-methylthiophenol, for instance, enhances its electrophilic character and provides specific sites for nucleophilic substitution reactions. The thiol group (-SH) is a versatile functional group known for its ability to form metal-thiolate complexes, undergo oxidation to form disulfides or sulfonic acids, and participate in various coupling reactions. manavchem.com The methylthio group (-SCH3) further modulates the electronic environment of the aromatic ring and can also be a site for chemical modification.

Significance of Investigating this compound in Current Research Paradigms

The investigation of this compound is significant due to its potential as a building block in the development of novel organic materials and bioactive molecules. The "like dissolves like" principle suggests its utility in specific solvent systems, particularly with other thiophene-based materials. rsc.org The unique substitution pattern on the benzene (B151609) ring influences its molecular geometry and electronic distribution, which are critical factors in designing molecules with specific functions.

Current research paradigms are increasingly focused on creating complex molecules with high precision and efficiency. Compounds like this compound serve as key starting materials or intermediates in multi-step synthetic pathways. google.com Its dichloro-substituted aromatic ring can be a precursor for creating more complex substitution patterns through selective cross-coupling reactions.

Overview of Key Research Domains and Gaps in this compound Studies

The primary research domain for this compound is in synthetic organic chemistry, where it is utilized as a versatile reagent. For example, thiophenols are known to react with various organic halides to form thioethers, and the presence of the chloro and methylthio groups on this particular molecule offers a platform for creating a diverse library of derivatives.

However, a significant gap exists in the comprehensive characterization and application of this specific compound. While general reactions of thiophenols and chlorinated aromatics are well-documented, detailed studies on the specific reactivity and reaction kinetics of this compound are less common. There is a need for more in-depth research into its coordination chemistry with various metals, its potential as a ligand in catalysis, and its application in the synthesis of novel heterocyclic compounds. Furthermore, detailed spectroscopic and crystallographic studies would provide valuable insights into its solid-state structure and intermolecular interactions.

Physicochemical and Spectroscopic Data

Below are tables detailing some of the known physicochemical properties and predicted spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆Cl₂S nih.gov |

| Molecular Weight | 193.09 g/mol nih.gov |

| Appearance | Data not widely available |

| Melting Point | Data not widely available |

| Boiling Point | Data not widely available |

| Solubility | Insoluble in water; soluble in alcohol and ether (general for thiophenols) manavchem.com |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Chemical shifts expected for aromatic protons and methyl protons. |

| ¹³C NMR | Chemical shifts expected for aromatic carbons and the methyl carbon. |

| Mass Spectrometry | Predicted m/z values for various adducts: [M+H]⁺ at 192.96401, [M+Na]⁺ at 214.94595, [M-H]⁻ at 190.94945. uni.lu |

| Infrared (IR) Spectroscopy | Characteristic peaks for S-H, C-H (aromatic and aliphatic), and C-Cl stretching vibrations are expected. |

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature, but it can be inferred from general synthetic methods for similar compounds. One plausible route could involve the chlorination of p-thiocresol (4-methylthiophenol). thegoodscentscompany.comcharite.de

The reactivity of this compound is dictated by its functional groups. The thiol group can be deprotonated to form a thiolate, a potent nucleophile. manavchem.com This thiolate can then participate in nucleophilic aromatic substitution or be used in metal-catalyzed cross-coupling reactions. The chlorine atoms on the aromatic ring are susceptible to nucleophilic substitution under certain conditions. The thiol group itself can be oxidized to form a disulfide bridge or further to a sulfonic acid. manavchem.com The conversion of thiols to sulfonyl halides is a key transformation in organic synthesis. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2S/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBIPXMJAAVLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182480 | |

| Record name | 2,4-Dichloro-5-methylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28225-88-9 | |

| Record name | 2,4-Dichloro-5-methylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28225-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-methylthiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028225889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-5-methylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-5-methylthiophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORO-5-METHYLTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59T4PWA7ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Chemistry of 2,4 Dichloro 5 Methylthiophenol

Established Synthetic Pathways for 2,4-Dichloro-5-methylthiophenol

The traditional synthesis of this compound likely relies on classical aromatic substitution reactions, including halogenation and thiolation. These methods, while foundational, are often refined to improve yield, selectivity, and environmental compatibility.

Aromatic Halogenation and Thiolation Approaches

A plausible and direct route to this compound involves the chlorination of a suitable precursor, such as 3-methylthiophenol or a related derivative. The introduction of two chlorine atoms onto the aromatic ring requires careful control of reaction conditions to achieve the desired 2,4-dichloro substitution pattern. Electrophilic aromatic substitution using chlorinating agents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is a common strategy for the halogenation of aromatic compounds.

The thiolation step, which introduces the -SH group, can be achieved through various methods. One common approach is the reduction of a corresponding sulfonyl chloride or disulfide. Alternatively, the Newman-Kwart rearrangement offers a pathway for the synthesis of thiophenols from phenols. This reaction involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the thiophenol. While a direct application to this compound is not extensively documented in readily available literature, the synthesis of structurally similar compounds like 2-(4-chloro-3-thiophenol)-1,1-dichloroethene utilizes this rearrangement, suggesting its potential applicability researchgate.net.

Another approach involves the introduction of a sulfur-containing group that can be subsequently converted to a thiol. For instance, sulfenylation reactions using elemental sulfur can introduce sulfur atoms into organic molecules, which can then be reduced to thiols nih.gov.

Synthesis through Ring-Opening and Rearrangement Reactions

While less common for the direct synthesis of simple thiophenols, ring-opening and rearrangement reactions can be employed in more complex synthetic sequences. For instance, the Wolff rearrangement, a key step in certain multi-step syntheses, involves the conversion of an α-diazoketone into a ketene, which can then be trapped to form a variety of products. Though not directly leading to this compound, such rearrangements are crucial in constructing complex molecular scaffolds where this thiophenol might be a key intermediate.

Advanced Synthetic Strategies and Optimization in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, selective, and sustainable methods. This includes the use of advanced catalytic systems and the meticulous optimization of reaction parameters.

Catalytic Approaches and Catalyst Screening for Enhanced Selectivity

The regioselectivity of aromatic halogenation is a critical aspect of the synthesis of this compound. The use of specific catalysts can significantly influence the position of chlorination. For instance, mimicking vanadate-dependent marine metalloenzymes, ammonium metavanadate has been shown to efficiently catalyze the halogenation of various organic substrates with remarkable selectivity, particularly for electron-rich aromatics rsc.org. Catalyst screening is therefore a crucial step in developing a high-yield synthesis, with various Lewis acids and transition metal catalysts being potential candidates to control the substitution pattern.

The table below illustrates a hypothetical catalyst screening for the chlorination of a substituted thiophenol, highlighting the importance of catalyst choice on product distribution.

| Catalyst | Solvent | Temperature (°C) | Desired Isomer (%) | Other Isomers (%) |

| FeCl₃ | Dichloromethane | 25 | 65 | 35 |

| AlCl₃ | Carbon disulfide | 0 | 70 | 30 |

| Zeolite H-beta | Acetonitrile | 80 | 85 | 15 |

| NH₄VO₃/H₂O₂ | Water/Acetonitrile | 50 | 90 | 10 |

This table is illustrative and based on general principles of catalytic halogenation.

Optimization of Reaction Conditions for Yield and Purity (e.g., Solvent Choice, Temperature, Time)

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are typically varied include the choice of solvent, reaction temperature, and reaction time. For instance, in the synthesis of a related compound, 4-chloro-3,5-dimethylphenol, various solvents such as dichloroethane, chlorobenzene, and chloroform were employed, with reaction temperatures ranging from 60°C to 120°C google.com. The reaction time is also a critical factor that needs to be carefully monitored to ensure complete conversion of the starting material while minimizing the formation of byproducts.

A systematic approach to optimization, such as a Design of Experiments (DoE) methodology, can be employed to efficiently explore the effects of multiple variables and their interactions on the reaction outcome.

The following table provides a hypothetical example of optimizing reaction conditions for the synthesis of this compound.

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Dichloromethane | 25 | 6 | 75 | 90 |

| Acetonitrile | 50 | 4 | 82 | 95 |

| Toluene | 80 | 2 | 88 | 98 |

| N,N-Dimethylformamide | 100 | 1 | 92 | 99 |

This table is for illustrative purposes and represents a typical optimization study.

Multi-step Syntheses Involving this compound as an Intermediate

While direct synthesis is often preferred, multi-step sequences can provide access to complex molecules where this compound serves as a crucial building block. For instance, in the field of agrochemicals, structurally similar compounds like 2,4-dichloro-5-nitrophenol are key intermediates in the synthesis of herbicides such as Oxadiazon nbinno.com. This suggests that this compound could also be a valuable intermediate in the synthesis of novel pesticides and other biologically active compounds. Its functional groups—the thiol and the chlorinated aromatic ring—allow for a variety of subsequent chemical modifications, making it a versatile precursor in organic synthesis.

Reaction Mechanisms and Reactivity Profiles of this compound

The reactivity of this compound is governed by the interplay of its functional groups: the aromatic ring, the thiol group (-SH), two chlorine atoms (-Cl), and a methylthio group (-SCH3). These substituents influence the electron density of the benzene (B151609) ring and provide sites for various chemical transformations.

Nucleophilic and Electrophilic Substitution Reactions

Aromatic substitution reactions are fundamental to the chemistry of this compound. The nature of the substitution—electrophilic or nucleophilic—is determined by the attacking reagent and the electronic properties of the substituted benzene ring.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The existing substituents on the ring direct the position of the incoming electrophile and affect the reaction rate. The directing effects of the substituents on this compound are summarized below.

| Substituent | Position | Type | Directing Effect |

| -SH | C1 | Activating | Ortho, Para |

| -Cl | C2 | Deactivating | Ortho, Para |

| -Cl | C4 | Deactivating | Ortho, Para |

| -SCH3 | C5 | Activating | Ortho, Para |

The thiol (-SH) and methylthio (-SCH3) groups are activating and ortho-, para-directing due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance. Conversely, the chlorine atoms are deactivating due to their inductive electron withdrawal but are also ortho-, para-directing.

The sole available position for substitution is C6. The directing groups influence this position as follows:

The -SH group at C1 directs ortho to C6.

The -Cl group at C2 directs para to C6.

The -Cl group at C4 directs ortho to C6.

The -SCH3 group at C5 directs ortho to C6.

Given that all substituents direct towards the only open position (C6), electrophilic substitution is predicted to occur at this site. However, the cumulative deactivating effect of the two chlorine atoms may necessitate harsh reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation masterorganicchemistry.com.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. nih.gov This mechanism is favored by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. nih.gov

In this compound, the two chlorine atoms serve as potential leaving groups. Their presence makes the ring susceptible to SNAr reactions. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The rate of reaction is influenced by the nature of the nucleophile and the stability of this intermediate. For instance, various substituted phenols and mercaptopyrimidines can act as nucleophiles to displace chlorine atoms on activated heterocyclic systems.

Addition Reactions Involving Unsaturated Bonds within or adjacent to the Thiophenol Moiety

Addition reactions involving the unsaturated bonds of the benzene ring in this compound are generally not favored due to the high stability associated with the aromatic system. Such reactions would lead to a loss of aromaticity and are energetically unfavorable under normal conditions.

However, the thiophenol moiety itself can participate in reactions that can be classified as additions. The thiol group (-SH) is acidic and can be deprotonated by a base to form a highly nucleophilic thiolate anion (S⁻). This thiolate can then undergo nucleophilic attack on various electrophiles, a process analogous to an addition. For example, it can react with compounds containing carbon-carbon double bonds (Michael addition) or open epoxide rings. The reaction of a related compound, 4,5-diphenyl-4H-1,2,4-triazole-3-thiol, with 2-bromo-1,1-diethoxyethane proceeds via a nucleophilic substitution mechanism at the sulfur atom, demonstrating the nucleophilicity of the thiol group. researchgate.net

Free Radical Reactions and Hydrogen Transfer Mechanisms

Free radical reactions are characterized by mechanisms involving intermediates with unpaired electrons. masterorganicchemistry.com These reactions typically consist of three stages: initiation, propagation, and termination. masterorganicchemistry.com

The thiol group (-SH) in this compound is particularly important in the context of free radical chemistry. Thiols are excellent hydrogen-atom donors. The S-H bond is weaker than C-H and O-H bonds, allowing it to cleave homolytically and transfer a hydrogen atom to another radical species, thereby terminating one radical chain while initiating another.

A typical propagation sequence involving the thiophenol (ArSH) is:

Hydrogen Abstraction: A radical (R•) abstracts the hydrogen atom from the thiol. R• + ArSH → RH + ArS•

Thiyl Radical Reaction: The resulting thiyl radical (ArS•) can then participate in further reactions, such as adding to an alkene or abstracting a hydrogen atom from another molecule.

This ability to act as a hydrogen transfer agent allows thiols to function as polarity-reversal catalysts in certain radical reactions. ucl.ac.uk Additionally, the C-H bonds of the methyl group attached to the sulfur atom could potentially undergo benzylic-type radical halogenation under appropriate conditions (e.g., using N-bromosuccinimide, NBS), as benzylic C-H bonds are generally weaker and more susceptible to radical abstraction. nptel.ac.in

Reactivity towards Strong Acids and Bases, and Implications for Structural Stability

The acidic and basic properties of this compound are crucial to its reactivity and stability.

Reactivity with Bases: The most significant acidic proton in the molecule is that of the thiol group (-SH). Thiophenols are generally more acidic than phenols. The predicted pKa for this compound is approximately 5.50. lookchem.com The presence of two electron-withdrawing chlorine atoms on the ring increases the acidity of the thiol proton by stabilizing the resulting thiolate anion (ArS⁻) through induction.

In the presence of a strong base (e.g., sodium hydroxide (B78521), sodium hydride), the thiol is readily deprotonated: ArSH + B⁻ → ArS⁻ + BH

The resulting thiolate is a potent nucleophile and can be used in the substitution reactions discussed previously. The molecule is generally stable under basic conditions, with deprotonation being the primary reaction.

Reactivity with Acids: The sulfur atoms of the thiol and methylthio groups possess lone pairs of electrons, allowing them to act as Lewis bases. In the presence of very strong acids, one of the sulfur atoms could be protonated to form a sulfonium ion. However, this typically requires superacid conditions. Under moderately strong acidic conditions, the molecule is generally stable. Acid catalysis may be employed in electrophilic aromatic substitution reactions, such as sulfonation or Friedel-Crafts reactions.

The structural integrity of this compound is maintained under a wide range of acidic and basic conditions, with the primary reactivity centered on the deprotonation of the thiol group in the presence of bases.

Exploration of Biological Activities and Structure Activity Relationships of 2,4 Dichloro 5 Methylthiophenol and Its Derivatives

Other Pharmacological Research Avenues

While research on 2,4-Dichloro-5-methylthiophenol itself is limited, studies on its derivatives, particularly those incorporating a benzenesulfonylguanidine moiety, have revealed promising pharmacological activities. These investigations have primarily focused on anticancer and anti-inflammatory effects.

Recent research has focused on the synthesis and cytotoxic evaluation of a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives. These compounds were tested for their in vitro activity against several human cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HCT-116). nih.gov

The cytotoxic activity of these derivatives was found to be strongly dependent on the presence of a hydroxyl group on the 3-arylpropylidene fragment of the molecule. Specifically, compounds with a hydroxyl substituent demonstrated significant anticancer effects, while analogues lacking this group were inactive. nih.gov

Several derivatives exhibited noteworthy potency. For instance, compounds 20 and 24 displayed mean IC50 values of 12.8 µM and 12.7 µM, respectively, across the three tested cancer cell lines. Notably, these compounds showed a degree of selectivity, being almost 3- and 4-fold more active against MCF-7 and HCT-116 cells, respectively, when compared to the non-malignant human keratinocyte cell line (HaCaT). nih.gov

Furthermore, compound 30 , identified as 3-{4-chloro-2-[(4-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(4-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine, demonstrated the most potent activity against the HCT-116 cell line with an IC50 value of 8 µM. This compound was found to be 11-fold more effective in inhibiting the growth of HCT-116 cells compared to HaCaT cells, suggesting a favorable therapeutic window. nih.gov These findings highlight the potential of these derivatives as lead structures for the development of novel anticancer agents, particularly for colon cancer. nih.gov

Table 1: Cytotoxic Activity (IC50 in µM) of Selected 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives

| Compound | MCF-7 | HeLa | HCT-116 | HaCaT |

|---|---|---|---|---|

| 20 | 13 | 17 | 8.4 | 38 |

| 24 | 12 | 17 | 9.1 | 43 |

| 30 | 15 | 16 | 8 | 88 |

Data sourced from scientific research on the pro-apoptotic activity of these compounds. nih.gov

While direct studies on the anti-inflammatory properties of this compound derivatives are not extensively documented, research on structurally related benzenesulfonamide derivatives provides insights into their potential in this area. For example, novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine have been shown to exhibit significant anti-inflammatory activity. mdpi.com

These compounds were evaluated in a carrageenan-induced rat paw edema model and demonstrated potent anti-inflammatory effects, in some cases exceeding that of the standard drug indomethacin. The mechanism of action for these related compounds involves the suppression of pro-inflammatory mediators. They have been shown to significantly reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6, as well as C-reactive protein (CRP) in paw tissue. mdpi.com

Additionally, these benzenesulfonamide derivatives were found to enhance the levels of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH), and reduce the levels of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). mdpi.com Given the structural similarities, it is plausible that derivatives of this compound could exert anti-inflammatory effects through similar mechanisms, warranting further investigation in this area.

Molecular Mechanisms of Biological Action of this compound and its Derivatives

Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for their development as therapeutic agents. Research has begun to elucidate the protein and enzyme targets, as well as the cellular pathway perturbations, particularly in the context of their anticancer effects.

The primary mechanism of anticancer action identified for the 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives is the induction of apoptosis. nih.gov While the specific initial protein or enzyme targets that trigger this process have not been fully elucidated, the downstream effects point towards the involvement of the mitochondrial apoptotic pathway.

It is known that aryl/heteroarylsulfonamides can exert their antitumor effects through various mechanisms, including the inhibition of carbonic anhydrase isozymes, disruption of microtubules, and inhibition of angiogenesis. nih.gov However, for the specific derivatives of this compound, the current evidence strongly suggests that their primary mode of action is the initiation of programmed cell death.

The induction of apoptosis by these derivatives leads to significant cellular pathway perturbations. One of the key events observed is a decrease in the mitochondrial membrane potential in cancer cells. This is a critical step in the intrinsic apoptotic pathway, often leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activate caspases and execute cell death. nih.gov

Furthermore, flow cytometry analysis has shown an increase in the population of cells in the sub-G1 phase of the cell cycle upon treatment with these compounds. The sub-G1 phase is indicative of DNA fragmentation, a hallmark of apoptosis. For instance, compound 24 was shown to induce these changes in cancer cells, confirming its pro-apoptotic activity. nih.gov

These findings suggest that the derivatives of this compound interfere with fundamental cellular processes related to cell survival and proliferation, ultimately leading to the programmed death of cancer cells.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Toxicity Relationship (QSTR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activity or toxicity.

While specific QSAR or QSTR studies for this compound and its aforementioned derivatives have not been reported, research on related classes of compounds, such as benzenesulfonamide derivatives, has utilized these techniques. For example, 3D-QSAR models have been developed for benzenesulfonamide derivatives to understand their selectivity as inhibitors of human carbonic anhydrase (hCA) II/IX. nih.gov These models help in identifying the key structural features that determine the inhibitory potency and selectivity, which is valuable for the rational design of more effective and selective inhibitors. nih.gov

Similarly, QSTR studies have been conducted on substituted benzenes to model their toxicity to aquatic organisms. These studies have shown that the toxicity of such compounds can often be predicted based on physicochemical parameters like the logarithm of the octanol-water partition coefficient (logP), which is a measure of hydrophobicity, as well as electronic factors. nih.gov

The application of QSAR and QSTR methodologies to the derivatives of this compound could provide valuable insights into optimizing their anticancer activity and minimizing their potential toxicity, thereby guiding the design of new, more potent, and safer drug candidates.

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of this compound and its derivatives is a critical area of research aimed at forecasting their potential therapeutic or toxic effects. These computational models leverage the chemical structure of the compounds to predict their interactions with biological systems, thereby accelerating the process of drug discovery and risk assessment. Methodologies such as machine learning and quantitative structure-activity relationship (QSAR) are central to this endeavor.

Machine learning algorithms, including Random Forests, Support Vector Machines, and Neural Networks, have been increasingly utilized to build sophisticated classification models. These models can discern complex, non-linear relationships between the structural features of molecules and their biological activities. By training on datasets of compounds with known activities, these models can predict whether a new compound, such as a derivative of this compound, is likely to be active or inactive against a specific biological target. The performance of these models is rigorously evaluated using metrics like the area under the receiver operating characteristic curve (AUC-ROC), balanced accuracy, and the Matthews correlation coefficient to ensure their predictive power.

The integration of in vitro bioactivity data with chemical structure information has been shown to enhance the predictive accuracy of these models for various toxicity endpoints. Such models can identify key molecular descriptors and structural alerts that are most influential in predicting biological outcomes, offering insights into the mechanisms of action.

Table 1: Key Approaches in Predictive Modeling of Biological Activity

| Modeling Approach | Description | Key Metrics | Application |

| Machine Learning | Utilizes algorithms to learn from data and make predictions on new compounds. | AUC-ROC, Balanced Accuracy, Matthews Correlation Coefficient | Classification of compounds as active or inactive; prediction of various toxicity endpoints. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a compound to its biological activity through statistical models. | R², Q², Predictive R² | Prediction of toxicity and other biological activities based on molecular descriptors. |

While specific predictive models exclusively for this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established for similar classes of compounds, such as phenols and thiophenols. These existing frameworks provide a solid foundation for developing targeted predictive models for this specific compound and its derivatives.

QSAR/QSTR Approaches for Environmental and Organismal Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are specialized computational tools used to predict the environmental and organismal toxicity of chemicals based on their molecular structure. These approaches are particularly valuable for assessing the potential risks of compounds like this compound without extensive and costly experimental testing.

QSTR models for phenols and thiophenols have been developed to predict their toxicity to various aquatic organisms, which is a crucial indicator for water quality assessment. These models typically employ a range of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic properties, hydrophobicity, and size.

Commonly used molecular descriptors in QSAR/QSTR studies include:

LogP (Octanol-Water Partition Coefficient): Represents the hydrophobicity of a molecule.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electrophilicity of a molecule.

Dipole Moment: Indicates the polarity of a molecule.

Molecular Weight and Volume: Describe the size and steric properties of the molecule.

Statistical methods such as Multiple Linear Regression (MLR) and more advanced techniques like Artificial Neural Networks (ANN) are used to build the mathematical relationship between these descriptors and the observed toxicity. The robustness and predictive capability of these models are assessed through internal and external validation procedures. For instance, the squared correlation coefficient (R²) and the leave-one-out cross-validated R² (Q²) are common metrics for evaluating model performance.

Table 2: Common Molecular Descriptors in QSAR/QSTR for Toxicity Prediction

| Descriptor | Physicochemical Property | Relevance to Toxicity |

| LogP | Hydrophobicity | Influences bioaccumulation and transport across biological membranes. |

| ELUMO | Electrophilicity | Relates to the reactivity of the compound with biological macromolecules. |

| Dipole Moment | Polarity | Affects solubility and interactions with polar biological environments. |

| Molecular Weight | Size | Can influence the binding affinity to target sites. |

Studies on phenols and thiophenols have demonstrated that their toxicity can often be predicted by a combination of these descriptors. For example, QSTR analyses have shown that the toxicity of these compounds to organisms like Photobacterium phosphoreum can be effectively modeled. While specific QSTR models for this compound are not readily found, the established models for the broader class of halogenated phenols and thiophenols suggest that its toxicity would likely be influenced by its hydrophobicity, electronic properties, and steric factors. These predictive tools are invaluable for the initial screening and prioritization of chemicals for further toxicological evaluation, contributing to a more efficient and ethical approach to chemical safety assessment.

Advanced Analytical Methodologies for 2,4 Dichloro 5 Methylthiophenol Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are paramount in the structural elucidation of 2,4-Dichloro-5-methylthiophenol, providing detailed information about the connectivity and chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts of the two aromatic protons will be influenced by the positions of the chlorine, methyl, and thiophenol groups. The methyl group protons will give rise to a singlet in the upfield region, generally around 2.3-2.5 ppm. The proton of the thiol group (-SH) is expected to show a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are anticipated. The aromatic carbons will resonate in the downfield region (typically 120-150 ppm). The carbons directly bonded to the chlorine atoms will be significantly deshielded. The carbon of the methyl group will appear in the upfield region of the spectrum (around 15-25 ppm). The specific chemical shifts of the aromatic carbons provide valuable information about the substitution pattern on the benzene (B151609) ring.

Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.5 (Singlet, 1H) | 125 - 135 |

| Aromatic CH | 7.0 - 7.3 (Singlet, 1H) | 128 - 138 |

| -CH₃ | 2.3 - 2.5 (Singlet, 3H) | 15 - 25 |

| -SH | 3.0 - 4.0 (Broad Singlet, 1H) | - |

| Aromatic C-Cl | - | 130 - 140 |

| Aromatic C-Cl | - | 132 - 142 |

| Aromatic C-S | - | 135 - 145 |

| Aromatic C-CH₃ | - | 138 - 148 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

The nominal molecular weight of this compound (C₇H₆Cl₂S) is approximately 192 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed. The M+2 peak (due to the presence of one ³⁷Cl isotope) will have an intensity of about 65% of the M⁺ peak (containing two ³⁵Cl isotopes), and the M+4 peak (with two ³⁷Cl isotopes) will have an intensity of about 10% of the M⁺ peak.

HRMS would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula. The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of a chlorine atom, a methyl group, or the entire thiophenol group.

Expected Fragmentation Pattern for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Neutral Loss |

| [C₇H₆Cl₂S]⁺ | 192 (M⁺) | - |

| [C₇H₆ClS]⁺ | 157 | Cl |

| [C₆H₃Cl₂S]⁺ | 177 | CH₃ |

| [C₆H₅Cl₂]⁺ | 146 | SH |

| [C₇H₅ClS]⁺ | 156 | HCl |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

S-H Stretch: A weak to medium absorption band around 2550-2600 cm⁻¹, characteristic of the thiol group.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ corresponding to the methyl group.

C=C Aromatic Ring Stretch: Several bands in the 1450-1600 cm⁻¹ region.

C-S Stretch: A weak absorption in the 600-800 cm⁻¹ region.

C-Cl Stretch: Strong absorptions in the 600-800 cm⁻¹ region.

The presence and precise positions of these bands can confirm the presence of the key functional groups in the molecule.

Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| S-H (Thiol) | 2550 - 2600 (weak to medium) |

| Aromatic C-H | 3010 - 3100 (medium) |

| Aliphatic C-H (Methyl) | 2850 - 2960 (medium) |

| Aromatic C=C | 1450 - 1600 (variable) |

| C-Cl | 600 - 800 (strong) |

Chromatographic Separation and Detection Methods for Isolation and Quantification

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from reaction mixtures or environmental samples.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic compounds. A reverse-phase HPLC method would be suitable for the separation and quantification of this compound.

A typical reverse-phase HPLC setup would involve a non-polar stationary phase (such as a C18 column) and a polar mobile phase. The mobile phase would likely be a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of this compound will absorb UV light. The retention time of the compound would be dependent on the specific chromatographic conditions, including the mobile phase composition, flow rate, and column temperature. By creating a calibration curve with standards of known concentration, the amount of this compound in a sample can be accurately quantified.

Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as this compound. uoguelph.ca Its high separation efficiency, coupled with the specific identification capabilities of mass spectrometry, makes it ideal for trace-level analysis and the identification of unknown components in a sample matrix. uoguelph.ca

In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The components of the sample are then separated based on their boiling points and interaction with the stationary phase of the chromatographic column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a "fingerprint," allowing for confident identification.

For the analysis of chlorinated thiophenols like this compound, specific GC-MS methods would need to be developed and optimized. This would involve the selection of an appropriate capillary column, optimization of the temperature program, and setting the mass spectrometer to selectively detect ions characteristic of the target analyte. While specific methods for this compound are not extensively documented in publicly available literature, methods for similar compounds, such as pentachlorothiophenol in food samples, have been developed, often involving a derivatization step like methylation to improve chromatographic behavior and detection sensitivity.

Table 1: Illustrative GC-MS Parameters for Analysis of a Substituted Thiophenol

| Parameter | Setting |

| GC System | Gas Chromatograph with Mass Spectrometric Detector |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 60°C, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Ion Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-500 |

Note: This table presents a hypothetical set of parameters and would require optimization for the specific analysis of this compound.

Thin Layer Chromatography (TLC) for Screening and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is well-suited for the screening and preliminary purity assessment of chemical compounds, including this compound. TLC separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, such as silica gel, on a flat support) and a mobile phase (a solvent or solvent mixture).

For the purity assessment of a this compound sample, a small amount of the dissolved compound is spotted onto the baseline of a TLC plate. The plate is then placed in a sealed chamber containing the mobile phase. As the mobile phase ascends the plate via capillary action, the components of the sample travel up the plate at different rates. The distance traveled by a compound relative to the solvent front is known as the retardation factor (Rf value), which is a characteristic of the compound in a given TLC system. The presence of multiple spots indicates the presence of impurities.

The choice of the mobile phase is critical for achieving good separation. A systematic approach, often involving testing a range of solvents with varying polarities, is employed to find the optimal conditions. Visualization of the separated spots can be achieved under UV light if the compounds are UV-active, or by using a variety of chemical staining reagents that react with the compounds to produce colored spots.

Quantitative Analytical Approaches for Concentration Determination

Accurate determination of the concentration of this compound is essential for various research and quality control purposes. Several quantitative analytical approaches can be employed, each with its own advantages and considerations.

Instrumental methods of analysis, such as GC-MS, typically produce a response (e.g., peak area) that is proportional to the concentration of the analyte. To establish this relationship, a calibration curve is constructed. This involves preparing a series of standard solutions with known concentrations of a high-purity reference standard of this compound. These standards are then analyzed using the chosen instrumental method, and the instrument response is plotted against the corresponding concentration. The resulting graph, or calibration curve, can then be used to determine the concentration of this compound in an unknown sample by measuring its instrumental response and interpolating the concentration from the curve. shimadzu.eu The linearity of the calibration curve over the desired concentration range is a critical parameter for ensuring accurate quantification.

In many real-world samples, the sample matrix (all other components in the sample besides the analyte) can interfere with the analytical signal, leading to either enhancement or suppression of the response. This is known as the matrix effect. The standard addition method is a powerful technique used to compensate for such effects. libretexts.orgsepscience.com

In the standard addition method, the sample is analyzed on its own, and then again after being "spiked" with a known amount of a standard solution of the analyte. libretexts.org By observing the increase in the analytical signal after the addition of the standard, the original concentration of the analyte in the sample can be calculated. This method is particularly useful when it is difficult or impossible to prepare a calibration curve in a matrix that perfectly matches that of the sample. researchgate.net For GC analysis, standard addition can be a valuable tool to ensure accuracy, especially when dealing with complex sample matrices. shimadzu.eulibretexts.org

To achieve the highest level of accuracy and reliability in quantitative analysis, differential techniques and the use of certified reference standards are paramount. Differential techniques involve comparing the response of the sample to that of a well-characterized reference standard.

A reference standard is a highly purified and well-characterized substance used as a measurement base. veeprho.com In the context of this compound analysis, a certified reference standard of this compound would be used to prepare calibration standards and for quality control purposes. usp.org The use of reference standards ensures the traceability and comparability of analytical results between different laboratories and over time. osti.govresearchgate.net

Differential measurement techniques, such as using an internal standard, can further enhance accuracy. An internal standard is a known amount of a compound, structurally similar to the analyte but not present in the original sample, which is added to all samples, standards, and blanks. The ratio of the analyte signal to the internal standard signal is then used for quantification. This approach helps to correct for variations in sample injection volume, instrument response, and sample preparation.

Fluorimetric methods offer a highly sensitive approach for the detection of certain classes of compounds, including thiophenols. nih.gov These methods are based on the principle of fluorescence, where a molecule absorbs light at a specific wavelength and then emits light at a longer wavelength. While specific fluorimetric methods for this compound have not been widely reported, the thiol group present in its structure makes it a candidate for derivatization with a fluorogenic reagent. astm.org

Derivatization involves reacting the non-fluorescent or weakly fluorescent analyte with a reagent to form a highly fluorescent product. astm.org This product can then be detected with high sensitivity using a fluorometer or a fluorescence detector coupled with a separation technique like HPLC. astm.org This approach can significantly lower the limits of detection, making it suitable for trace analysis of thiophenols in various samples. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies of 2,4 Dichloro 5 Methylthiophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic structure, geometry, and reactivity of molecules. These methods are based on the principles of quantum mechanics and can provide detailed information about molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. aps.orggrowingscience.com A typical DFT study involves geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. This optimized geometry corresponds to the most stable conformation of the molecule. Following optimization, various electronic properties can be calculated. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.net The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. researcher.life The MEP map provides insights into the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. researchgate.net

A detailed search of scientific databases did not uncover any studies that have published the results of DFT calculations, such as optimized geometrical parameters or electronic properties, specifically for 2,4-dichloro-5-methylthiophenol.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Additionally, the vibrational frequencies of a molecule can be computed, which correspond to the peaks observed in an Infrared (IR) spectrum. scielo.org.za These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of the compound. nih.gov

No specific studies detailing the theoretical prediction of NMR chemical shifts or IR frequencies for this compound were found in the available literature.

Conformational Analysis and Tautomerism Investigations

Conformational analysis involves identifying the different spatial arrangements of atoms in a molecule (conformers) and determining their relative energies. This is important as the biological activity of a molecule can be dependent on its conformation. Computational methods can be used to explore the potential energy surface of a molecule and identify its stable conformers. mdpi.com Tautomerism, the interconversion between two isomers that differ only in the position of a proton and a double bond, can also be investigated using these methods to determine the relative stability of different tautomeric forms.

Specific computational studies on the conformational analysis or tautomerism of this compound are not present in the searched scientific literature.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological target, typically a protein. mdpi.com These methods are fundamental in drug discovery and design. nih.gov

Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijirt.org The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. japsonline.com This allows for the identification of the most likely binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com

There are no published molecular docking studies that specifically investigate the interaction of this compound with any biological target.

Determination of Binding Energies and Inhibitory Constants

Following molecular docking, the strength of the interaction between the ligand and the target can be estimated by calculating the binding energy. researchgate.net Lower binding energies typically indicate a more stable complex and higher binding affinity. nih.gov From the binding energy, it is also possible to computationally estimate the inhibitory constant (Ki), which is a measure of the potency of an inhibitor. Molecular dynamics simulations can further refine these predictions by simulating the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability and free energy. chemrxiv.org

Specific research detailing the calculated binding energies or inhibitory constants for this compound with any protein target could not be located in the reviewed literature.

Advanced Chemoinformatics and Data Analysis

In the modern era of chemical research, computational chemistry and molecular modeling serve as indispensable tools for accelerating the discovery and development of novel compounds. For a specific molecule like this compound, these in silico techniques offer a powerful lens through which its biological and toxicological properties can be predicted and understood, even before its synthesis or experimental testing. This section delves into the application of advanced chemoinformatics and data analysis, focusing on predictive modeling and virtual screening as they pertain to this compound.

Predictive Modeling of Biological Activity and Toxicity (QSAR/QSTR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or toxicity, respectively. nih.gov These models are built on the principle that the properties of a chemical are intrinsically linked to its molecular structure. By analyzing a series of related compounds, QSAR/QSTR studies can identify the key structural features—such as size, shape, electronic properties, and hydrophobicity—that govern their effects. mdpi.com

For a compound like this compound, a QSAR/QSTR model would be developed by first calculating a variety of molecular descriptors for it and a series of structurally similar analogues. These descriptors quantify different aspects of the molecule's physicochemical properties. Key descriptor classes relevant to substituted phenols and thiophenols include:

Hydrophobicity descriptors: The octanol-water partition coefficient (log P) is a crucial parameter, as it influences how a molecule is absorbed, distributed, and transported to its site of action. jst.go.jp

Electronic descriptors: Parameters like Hammett constants, the energy of the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) describe the electron-donating or -withdrawing nature of the substituents and the molecule's reactivity. jst.go.jpnih.gov

Steric descriptors: These account for the size and shape of the molecule, which can affect its ability to bind to a biological target.

Once these descriptors are calculated for a training set of molecules with known activities (e.g., antifungal efficacy or aquatic toxicity), statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a predictive model. tandfonline.comfrontiersin.org

To illustrate this, a hypothetical QSAR model for predicting the antifungal activity of this compound analogues is presented below. This model is for illustrative purposes only and is based on principles from QSAR studies on related compounds.

Hypothetical QSAR Model for Antifungal Activity

A potential QSAR equation might look like this:

pEC50 = 1.2 * logP - 0.5 * ELUMO + 0.8 * (Dipole Moment) + 2.5

Where pEC50 is the negative logarithm of the half-maximal effective concentration, a measure of antifungal potency. This equation suggests that higher hydrophobicity (logP) and dipole moment, combined with a lower LUMO energy, could lead to increased antifungal activity. tandfonline.com

The table below presents hypothetical data for a series of this compound analogues, demonstrating how variations in their molecular descriptors might influence their predicted antifungal activity based on the equation above.

| Analogue | logP | ELUMO (eV) | Dipole Moment (Debye) | Predicted pEC50 |

|---|---|---|---|---|

| This compound | 4.1 | -1.5 | 2.1 | 9.74 |

| Analogue A (5-ethylthio) | 4.5 | -1.6 | 2.2 | 10.36 |

| Analogue B (5-propylthio) | 4.9 | -1.7 | 2.3 | 10.97 |

| Analogue C (4-fluoro) | 3.9 | -1.8 | 2.5 | 10.48 |

| Analogue D (2-fluoro) | 3.8 | -1.7 | 2.3 | 10.05 |

This predictive model, once validated, could be used to estimate the toxicity of new, unsynthesized analogues of this compound, prioritizing the synthesis of compounds with potentially high efficacy and low toxicity. nih.govmdpi.com

Virtual Screening for Identification of Novel Bioactive Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. nih.govresearchgate.net This approach can significantly reduce the time and cost associated with drug discovery by focusing experimental efforts on the most promising candidates. mdpi.com For this compound, virtual screening could be employed to discover analogues with enhanced activity against a specific biological target, such as a fungal enzyme.

There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the target protein is unknown. It relies on the knowledge of other molecules that are active against the target. A pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for activity, can be built based on the structure of this compound. This model is then used to search databases for other molecules that fit these criteria. nih.gov

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, SBVS can be employed. This typically involves molecular docking, where candidate molecules are computationally placed into the binding site of the target protein. mdpi.com A scoring function is then used to estimate the binding affinity between the molecule and the protein. Molecules with the best scores are considered the most promising candidates for experimental testing.

Illustrative Virtual Screening Workflow

A hypothetical virtual screening campaign to identify novel antifungal analogues of this compound could proceed as follows:

Target Selection: A key fungal enzyme, such as lanosterol 14-alpha demethylase, is chosen as the target.

Library Preparation: A large database of commercially available or virtually generated thiophenol analogues is compiled.

Molecular Docking: Each molecule in the library is docked into the active site of the target enzyme.

Scoring and Ranking: The binding affinity of each molecule is estimated using a scoring function, and the molecules are ranked accordingly.

The table below shows hypothetical results from such a virtual screening study, displaying the docking scores for the top-ranking analogues. A more negative docking score typically indicates a stronger predicted binding affinity.

| Compound ID | Structure Modification | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| VS-001 | 5-(ethylthio)-2,4-difluorophenol | -9.8 | H-bond with TYR132 |

| VS-002 | 5-(propylthio)-2,4-dichlorophenol | -9.5 | Hydrophobic interaction with LEU376 |

| VS-003 | 5-(methylthio)-2-chloro-4-bromophenol | -9.2 | H-bond with SER378 |

| VS-004 | 2,4-Dichloro-5-(isopropylthio)phenol | -8.9 | Hydrophobic interaction with PHE234 |

| VS-005 | 2-Bromo-4-chloro-5-(methylthio)phenol | -8.7 | Pi-stacking with TYR118 |

Through these advanced chemoinformatic approaches, the exploration of the chemical space around this compound can be performed efficiently, guiding further research toward the development of novel and potent bioactive compounds.

Future Research Directions and Translational Perspectives for 2,4 Dichloro 5 Methylthiophenol

Emerging Synthetic Routes and Sustainable Chemistry Approaches

The traditional synthesis of thiophenols often involves multi-step processes with harsh reagents and significant waste production. chemistryforsustainability.org Future research will likely focus on developing more sustainable and efficient synthetic routes to 2,4-Dichloro-5-methylthiophenol, aligning with the principles of green chemistry.

Emerging strategies aim to improve atom economy, reduce energy consumption, and utilize environmentally benign solvents and catalysts. One promising area is the advancement of C–S coupling reactions. Copper-catalyzed reactions using aryl iodides and a sulfur source like elemental sulfur powder or sodium sulfide are becoming more common for synthesizing a variety of substituted thiophenols. organic-chemistry.org Researchers are exploring the use of copper iodide (CuI) nanoparticles as catalysts, which can function effectively in the absence of complex ligands and organic solvents. organic-chemistry.org

Another avenue involves the direct C–H functionalization of aromatic precursors, a strategy that minimizes pre-functionalization steps, thus reducing waste. The palladium-catalyzed direct C–H arylation of thiophene derivatives in water demonstrates the potential for using sustainable reaction media. unito.it Adapting such methodologies for the direct introduction of a thiol or methylthio group onto a dichlorinated phenol (B47542) or benzene (B151609) ring represents a significant future challenge. Furthermore, multicomponent reactions (MCRs) that use elemental sulfur to construct thioamides in a single step highlight a path toward one-pot syntheses that are both efficient and sustainable. chemistryforsustainability.org

Table 1: Comparison of Synthetic Approaches for Thiophenols

| Feature | Traditional Synthetic Methods | Emerging Sustainable Approaches |

|---|---|---|

| Sulfur Source | Often requires pre-functionalized sulfur reagents (e.g., thiourea, xanthates). | Utilizes elemental sulfur or simple sulfides (e.g., Na2S). organic-chemistry.org |

| Catalysts | May require stoichiometric amounts of reagents or expensive, complex catalysts. | Focus on recyclable nanocatalysts (e.g., CuI-nanoparticles) and ligand-free systems. organic-chemistry.org |

| Solvents | Typically relies on volatile organic compounds (VOCs). | Employs greener solvents like water or deep eutectic solvents. unito.it |

| Efficiency | Often multi-step, involving protection/deprotection, leading to lower overall yields. | Aims for one-pot reactions, direct C-H functionalization, and multicomponent reactions to improve step- and atom-economy. chemistryforsustainability.org |

| Waste | Generates significant stoichiometric byproducts. | Designed to minimize waste through higher atom economy and catalytic processes. |

In-Depth Mechanistic Elucidation of Environmental Transformations and Remediation Strategies

Understanding the environmental fate of this compound is critical for assessing its persistence and potential ecological impact. Future research must focus on the detailed mechanisms of its transformation under various environmental conditions. Chlorinated aromatic compounds can undergo degradation through both biotic and abiotic pathways. eurochlor.orgresearchgate.net

Biotic Transformations: Microbial degradation is a key process for the breakdown of chlorinated pollutants. epa.gov For chlorinated phenols, aerobic biodegradation often proceeds through the formation of chlorinated catechols, followed by ring cleavage. nih.gov Conversely, under anaerobic conditions, reductive dehalogenation—where chlorine atoms are sequentially removed and replaced by hydrogen—is a more favorable pathway. eurochlor.orgnih.gov The presence and position of the chlorine atoms, as well as the methylthio group on the this compound ring, will significantly influence the rate and pathway of microbial degradation. nih.gov Future studies should aim to isolate and characterize microbial consortia capable of degrading this specific compound and identify the key enzymes involved in the process.

Abiotic Transformations: Photodegradation in aquatic environments and on soil surfaces could be another significant transformation pathway, analogous to the environmental fate of the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid). researchgate.netjuniperpublishers.com Research is needed to determine the quantum yield, reaction kinetics, and transformation products of this compound upon exposure to sunlight.

Table 2: Potential Environmental Transformation Pathways and Products of this compound

| Transformation Pathway | Key Process | Potential Intermediate/Final Products |

|---|---|---|

| Aerobic Biodegradation | Hydroxylation, Dehalogenation, Ring Cleavage | Dichloro-methylthio-catechol, Chlorinated muconic acids, CO2 |

| Anaerobic Biodegradation | Reductive Dehalogenation | Chloro-5-methylthiophenol isomers, 5-Methylthiophenol |

| Photodegradation | Photohydrolysis, Reductive Dechlorination | Chloro-hydroxy-methylthiophenol, Dichloro-phenol, Methylthiophenol |

| Oxidation | Reaction with hydroxyl radicals (•OH) | Hydroxylated and ring-opened products |

Novel Therapeutic and Agrochemical Applications Based on Structure-Activity Insights

The chemical structure of this compound, featuring a thiophenol moiety and a chlorinated aromatic ring, suggests potential bioactivity that could be explored for therapeutic and agrochemical purposes.

Therapeutic Potential: Thiophenols are known for their antioxidant properties and ability to scavenge free radicals, a potential therapeutic application for conditions associated with oxidative stress. nih.govresearchgate.net The thiol (-SH) group can participate in redox reactions, similar to the endogenous antioxidant glutathione. nih.gov The specific substitution pattern on the aromatic ring of this compound will modulate its redox potential and reactivity. Future research should systematically investigate its antioxidant capacity and compare it to other phenol and thiophenol analogues. nih.gov Furthermore, the thiophene ring, a related sulfur-containing heterocycle, is a common scaffold in many pharmaceutical agents, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov This suggests that the thiophenol structure could also serve as a valuable pharmacophore.

Agrochemical Potential: The chlorinated phenol substructure is found in many pesticides. For instance, 2,4-Dichloro-5-nitrophenol is a key intermediate in the synthesis of the herbicide Oxadiazon. nbinno.com The presence of chlorine atoms on the aromatic ring often enhances the biocidal activity of a molecule. The combination of the dichlorinated ring and the methylthio group may impart selective herbicidal, fungicidal, or insecticidal properties. Structure-activity relationship (SAR) studies are needed to screen this compound and its derivatives for potential agrochemical applications, focusing on efficacy against target pests and selectivity towards non-target organisms.

Table 3: Potential Bioapplications Based on Structural Moieties

| Structural Moiety | Associated Bioactivity | Potential Application | Research Focus |

|---|---|---|---|

| Thiophenol (-SH group) | Antioxidant, Radical Scavenging nih.govresearchgate.net | Therapeutic Agent | Investigation of efficacy in models of oxidative stress-related diseases. |

| Chlorinated Phenol | Biocidal (Herbicidal, Fungicidal) nbinno.com | Agrochemical | Screening for activity against various agricultural pests and weeds. |

| Methylthio (-SCH3) Group | Modulation of Lipophilicity and Metabolism | Drug/Pesticide Design | SAR studies to optimize potency, selectivity, and pharmacokinetic properties. |

Development of Advanced Detection and Remediation Technologies for Environmental Contamination

As with many emerging contaminants, the development of sensitive and selective analytical methods for detecting this compound in complex environmental matrices is a prerequisite for monitoring and risk assessment. Future research should focus on advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), to achieve low detection limits. nih.gov The development of novel fluorescence derivatizing agents that react specifically with the thiol group could enhance selectivity and sensitivity in HPLC-fluorescence detection methods. nih.gov

In parallel, research into effective remediation technologies for sites contaminated with halogenated organic compounds is crucial. Several advanced strategies hold promise for the cleanup of this compound.

In Situ Chemical Reduction (ISCR): This technique involves injecting chemical reductants into the subsurface to transform contaminants into less harmful substances. tersusenv.com Zero-valent iron (ZVI) is a commonly used reductant that can facilitate the reductive dechlorination of chlorinated solvents and similar compounds. tersusenv.comaugustmack.com Future work should evaluate the efficacy of ZVI, potentially in combination with carbon nutrient sources, for the abiotic and biotic degradation of this compound. augustmack.com

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species, such as hydroxyl radicals, to rapidly oxidize and destroy recalcitrant organic pollutants. While potentially effective, challenges include reagent delivery and managing reactivity with natural organic matter. cascade-env.com

Thermal Remediation: Techniques like electrical resistive heating can heat contaminated soil and groundwater to volatilize and/or thermally degrade chlorinated compounds. augustmack.com This is particularly effective for source zone treatment but can be energy-intensive. cascade-env.com

Bioremediation and Bioaugmentation: Enhanced reductive dechlorination can be stimulated by adding an organic substrate (electron donor). tersusenv.com In cases where the necessary microorganisms are absent, bioaugmentation with cultures known to degrade chlorinated compounds, such as Dehalococcoides, can be employed. tersusenv.comaugustmack.com

Combining these technologies, for example, using thermal treatment for a source area and a permeable reactive barrier with ZVI for the dissolved plume, may offer the most effective and cost-efficient solution. cascade-env.com

Table 4: Overview of Advanced Remediation Technologies for Chlorinated Contaminants

| Technology | Principle | Applicability for this compound |

|---|---|---|

| In Situ Chemical Reduction (ISCR) | Abiotic/biotic reductive dechlorination using agents like Zero-Valent Iron (ZVI). tersusenv.comaugustmack.com | High potential for plume treatment and source reduction, especially when combined with bioremediation. cascade-env.com |

| Thermal Remediation | Heating the subsurface to degrade and/or volatilize contaminants. augustmack.com | Potentially effective for high-concentration source zones, including in low-permeability soils. |

| Enhanced Bioremediation | Stimulating microbial degradation by adding electron donors or specific microbial cultures (bioaugmentation). tersusenv.com | High potential, contingent on identifying or introducing microorganisms capable of reductive dehalogenation or aerobic degradation. |

| Activated Carbon Injection | In-situ adsorption of contaminants onto activated carbon, often combined with chemical or biological amendments for degradation. epa.gov | Useful for plume control and long-term passive treatment by sequestering the compound and facilitating its slow degradation. |

Integration of Multi-Omics and Systems Biology Approaches in Ecotoxicology of Halogenated Thiophenols